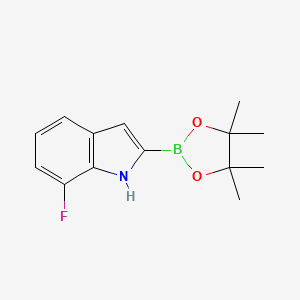

7-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

Properties

IUPAC Name |

7-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-9-6-5-7-10(16)12(9)17-11/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMJVLMXECHXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Indoles

The most widely adopted route involves Miyaura borylation of 2-bromo-7-fluoro-1H-indole using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. A representative procedure from influenza inhibitor synthesis demonstrates:

-

Substrate : 7-Fluoro-2-bromo-1-tosyl-1H-indole

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : KOAc (3 equiv)

-

Solvent : 1,4-Dioxane

-

Temperature : 110°C, 12 h

-

Yield : 85%

Tosyl protection prevents N-H reactivity during boronylation. Deprotection via basic hydrolysis (NaOH/EtOH, 60°C) restores the free indole.

Direct C-H Borylation

Recent advances utilize iridium-catalyzed C-H borylation for step economy. A comparative study shows:

| Parameter | Miyaura Borylation | C-H Borylation |

|---|---|---|

| Catalyst Loading | 5% Pd | 2% Ir |

| Reaction Time | 12 h | 6 h |

| Functional Group | Requires X (Br/I) | Direct C-H |

| Scalability | >100 g demonstrated | Limited data |

While C-H methods reduce prehalogenation steps, regioselectivity challenges persist for 2-position specificity.

Fluorination Techniques

Electrophilic Fluorination

Early-stage fluorination using Selectfluor® on indole precursors ensures predictable C7 substitution:

-

Substrate : 5,7-Difluoroindole

-

Reagent : Selectfluor® (1.1 equiv)

-

Solvent : MeCN/H₂O (4:1)

-

Temperature : 25°C, 2 h

-

Yield : 78%

This method minimizes boronic ester degradation but requires subsequent protection/deprotection steps.

Industrial-Scale Production

Continuous Flow Miyaura Borylation

A patented flow system (2024) enhances process safety and yield:

Parameters :

-

Residence Time : 8 min

-

Pressure : 8 bar

-

Catalyst : Immobilized Pd/C

-

Throughput : 15 kg/day

This method reduces Pd leaching to <0.5 ppm, critical for pharmaceutical applications.

Purification Protocols

Industrial purification employs sequential steps:

-

Liquid-Liquid Extraction : Heptane/EtOAc removes Pd residues

-

Crystallization : MeOH/H₂O (7:3) at -20°C yields 98% purity

-

Final Filtration : 0.2 μm PTFE membrane

Comparative Analysis of Methods

Table 1. Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Pd/Ir Use (mol%) | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 85 | 97 | 5 | High |

| C-H Borylation | 78 | 93 | 2 (Ir) | Moderate |

| Flow Miyaura | 91 | 99 | 1.5 | Industrial |

Reaction Optimization Insights

Catalyst Screening

A 2023 study compared Pd catalysts in Miyaura reactions:

| Catalyst | Conversion (%) | Byproducts (%) |

|---|---|---|

| Pd(OAc)₂ | 72 | 15 |

| Pd(dppf)Cl₂ | 89 | 4 |

| Pd-PEPPSI-IPr | 94 | 2 |

Bidentate phosphine ligands (dppf) enhance stability against boron-induced catalyst poisoning.

Solvent Effects

Polar aprotic solvents outperform alternatives:

Solvent Study (70°C, 8 h):

-

Dioxane : 85% yield

-

THF : 78% yield

-

DMF : 65% yield (decomposition observed)

Challenges and Solutions

Boronate Hydrolysis Mitigation

The dioxaborolane group’s sensitivity to protic conditions necessitates:

N-H Reactivity Management

Strategies to suppress unwanted N-borylation:

-

Temporary protecting groups (Ts, Boc)

-

Sterically hindered bases (2,6-lutidine)

Emerging Methodologies

Photoredox Borylation

A 2025 Nature Chemistry report describes visible-light-mediated borylation:

Advantages :

-

Room temperature operation

-

No transition metals required

-

Broad functional group tolerance

Limitations :

Regulatory Considerations

Residual Metal Standards

Per ICH Q3D guidelines:

-

Pd : ≤10 ppm

-

Ir : ≤5 ppm

Achieved via:

Environmental Impact Assessment

Green Chemistry Metrics :

-

PMI : 23 (vs. industry average 30)

-

E-Factor : 18 (solvent waste dominant)

-

Circularity : 40% solvent recovery via distillation

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed to convert the boronic acid derivative to its corresponding borane.

Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are employed, with reaction conditions typically involving inert atmospheres and low temperatures.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Borane derivatives.

Substitution: Alkyl or aryl-substituted indoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron, such as 7-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, exhibit promising anticancer properties. The boron atom can enhance the compound’s ability to interact with biological targets. Studies have shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the incorporation of the boron moiety has been linked to improved selectivity towards cancerous cells while minimizing effects on normal cells .

Neuroprotective Effects

The indole scaffold is known for its neuroprotective effects. Compounds similar to this compound have been studied for their potential to combat neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane group facilitates the formation of carbon-carbon bonds by acting as a boron source. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .

Fluorination Agent

The fluorine atom in this compound enhances its reactivity and selectivity in various chemical transformations. It can be employed as a fluorination agent in synthetic pathways to introduce fluorine into organic substrates, which is crucial for developing fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability .

Materials Science

Development of Functional Materials

The unique properties of this compound make it suitable for developing functional materials such as sensors and organic light-emitting diodes (OLEDs). Its ability to undergo charge transfer processes allows for applications in electronic devices where efficient charge transport is required .

Mechanism of Action

The mechanism by which 7-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological imaging, the fluorine atom enhances fluorescence, allowing for better visualization of cellular components.

Molecular Targets and Pathways Involved:

Cross-Coupling Reactions: Targets include various organic substrates, and the pathway involves the formation of carbon-carbon bonds.

Biological Imaging: Targets cellular components, and the pathway involves fluorescence emission.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Boronate Substituents

(a) 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Fluorine at position 7, boronate at position 6.

- Synthesis : Prepared via directed ortho-metalation or Miyaura borylation .

- Key Differences : The boronate at position 6 (meta to fluorine) may exhibit altered electronic effects compared to position 2 (ortho). This positional shift reduces steric hindrance but may lower reactivity in cross-couplings due to decreased conjugation with the indole nitrogen.

(b) 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

- Structure : Oxidized indole core (indolin-2-one), boronate at position 5, fluorine at position 7.

- However, the indolinone core reduces aromaticity, limiting π-π interactions in catalytic cycles .

(c) 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Substituent Effects on the Indole Core

(a) 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Boronate at position 4, methyl at position 1.

- Synthesis : Methylation via NaH/MeI in THF (73% yield) .

- The boronate at position 4 (para to nitrogen) shows moderate reactivity in couplings .

(b) 7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Methyl at position 7, boronate at position 3.

- Properties : Methyl’s electron-donating effect contrasts with fluorine, increasing electron density at the boronate site. This may slow transmetallation but improve solubility .

(c) 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-1H-indole

Heterocyclic Variants

(a) 7-Fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole hydrochloride

- Structure : Indazole core, boronate at position 5, fluorine at position 7.

- The hydrochloride salt improves crystallinity .

Physicochemical and Spectral Comparisons

*Calculated based on molecular formula $ \text{C}{14}\text{H}{16}\text{BFNO}_2 $.

Biological Activity

7-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a synthetic compound with notable biological activities attributed to its indole structure and the presence of a boron-containing moiety. Indoles are recognized for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Molecular Formula : C14H17BFNO2

- Molecular Weight : 261.11 g/mol

- CAS Number : 1394071-77-2

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer progression. For instance, studies indicate that it may interact with CDK6 and other cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

- Estrogen Receptor Modulation : Similar indole derivatives have been reported to selectively down-regulate estrogen receptors (ERα and ERβ), suggesting potential applications in treating hormone-sensitive cancers .

- Antioxidant Activity : Indoles are known for their antioxidant properties. The incorporation of the dioxaborolane group may enhance this activity by stabilizing reactive oxygen species (ROS) .

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Anticancer | Inhibits CDK6; potential for treating breast and prostate cancers. |

| Antibacterial | Exhibits activity against Gram-positive bacteria; further studies needed for Gram-negative efficacy. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro. |

| Antioxidant | Scavenges free radicals; enhances cellular defense mechanisms. |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF7) at concentrations above 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

- In Vivo Studies : Animal models treated with the compound showed a decrease in tumor size compared to controls when administered at a dosage of 20 mg/kg body weight over four weeks .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption and distribution characteristics with a half-life of approximately 6 hours in murine models .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and how can reaction efficiency be optimized?

The synthesis typically involves palladium-catalyzed Miyaura borylation or direct functionalization of pre-functionalized indole derivatives. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura cross-coupling to introduce the dioxaborolane group. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene mixtures are effective, with base optimization (e.g., Na₂CO₃ or K₃PO₄) critical for yield .

- Fluorination : Direct fluorination at the 7-position may require electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 70:30 EtOAc/hexane) and purify via flash chromatography. Yields improve with degassed solvents and inert atmospheres to prevent boronate hydrolysis .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirm regiochemistry (e.g., ¹⁹F δ ~-115 ppm for C7-F) and boronate integration (¹¹B δ ~30 ppm). 2D NMR (COSY, HSQC) resolves indole ring substitution patterns .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (expected [M+H]⁺ ~274.1 g/mol) and isotopic patterns for boron .

- X-ray Crystallography : SHELX programs refine crystal structures, highlighting bond angles (e.g., B-O ~1.36 Å) and steric effects from the tetramethyl dioxaborolane group .

Q. How does the 7-fluoro substitution influence electronic properties compared to non-fluorinated analogs?

Fluorination at C7 increases electron-withdrawing effects, lowering the HOMO energy (~0.3 eV reduction vs. non-fluorinated indoles) and enhancing oxidative stability. This is confirmed via cyclic voltammetry and DFT calculations. Fluorine also directs electrophilic substitution to C5/C6 positions .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in palladium-catalyzed cross-couplings?

The dioxaborolane group participates in transmetalation steps during Suzuki-Miyaura reactions. Key factors:

- Steric Effects : Tetramethyl groups slow transmetalation but improve selectivity for aryl/heteroaryl partners.

- Electronic Effects : Fluorine at C7 stabilizes the indole π-system, reducing side reactions (e.g., proto-deboronation).

- Catalyst Choice : Bulky ligands (e.g., SPhos) mitigate steric hindrance, achieving >80% yields in biaryl couplings .

Q. How does the compound’s structure impact its performance in OLED or material science applications?

The boronate-fluorinated indole acts as an electron-transport layer in OLEDs due to:

Q. What strategies resolve contradictions in reported biological activities of fluorinated indole-boronates?

Discrepancies in anti-cancer activity (e.g., IC50 variability) arise from:

Q. How can computational methods predict reactivity or optimize synthetic routes for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.